Dichlorobis(eta5-2,4-cyclopentadien-1-yl)vanadium

描述

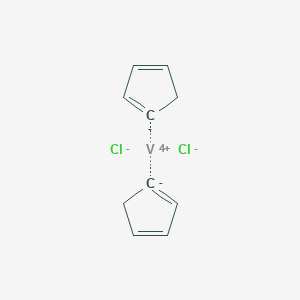

Cyclopenta-1,3-diene;vanadium(4+);dichloride, commonly known as vanadocene dichloride (CAS 12083-48-6), is a metallocene complex comprising a vanadium(IV) center sandwiched between two cyclopentadienyl (C₅H₅) ligands, with two chloride counterions. Its molecular formula is C₁₀H₁₀Cl₂V, and it has a molecular weight of 252.035 g/mol . This compound belongs to the broader class of metallocenes, which are pivotal in organometallic chemistry due to their unique electronic structures and catalytic applications. Vanadocene dichloride is synthesized via the reaction of vanadium(IV) chloride with cyclopentadienide salts under inert conditions . Its applications span catalysis, materials science, and experimental studies on redox-active transition metal complexes .

属性

CAS 编号 |

12083-48-6 |

|---|---|

分子式 |

C10H10Cl2V |

分子量 |

252.03 g/mol |

IUPAC 名称 |

bis(cyclopenta-1,3-diene);vanadium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2 |

InChI 键 |

CFTPQBADCNYKCN-UHFFFAOYSA-L |

规范 SMILES |

C1CCCC1.C1CCCC1.Cl[V]Cl |

密度 |

1.6 (NTP, 1992) - Denser than water; will sink |

熔点 |

greater than 482 °F (Decomposes) (NTP, 1992) |

物理描述 |

Bis(cyclopentadienyl)vanadium dichloride appears as pale green crystals or green powder. (NTP, 1992) Pale green or green solid; [CAMEO] Green crystals; [Sigma-Aldrich MSDS] |

溶解度 |

Decomposes (NTP, 1992) |

产品来源 |

United States |

准备方法

Direct Synthesis from Vanadium Tetrachloride and Cyclopentadienyl Reagents

The most widely documented route involves the reaction of vanadium tetrachloride (VCl₄) with cyclopentadienyl sodium (NaC₅H₅) in anhydrous tetrahydrofuran (THF) under inert conditions . The stoichiometric equation is:

Key Parameters :

-

Temperature : Maintained at −78°C to prevent ligand degradation and side reactions.

-

Solvent Purity : THF must be rigorously dried (e.g., over sodium/benzophenone) to avoid hydrolysis of VCl₄.

-

Molar Ratio : A 1:2.2 ratio of VCl₄ to NaC₅H₅ ensures complete ligand substitution, with excess NaC₅H₅ acting as a sacrificial reductant.

Purification :

-

Recrystallization : Crude product is dissolved in hot hexane and filtered to remove NaCl, followed by cooling to −20°C to yield green crystalline solids.

-

Sublimation : High-purity (>99%) material is obtained via vacuum sublimation at 150–160°C.

Reductive Ligand Exchange from Vanadium(III) Precursors

An alternative method employs vanadium(III) chloride (VCl₃) as the starting material, leveraging redox reactions to achieve the +4 oxidation state :

Mechanistic Insights :

-

The reaction proceeds via single-electron transfer from NaC₅H₅ to VCl₃, oxidizing vanadium to +4 and releasing chlorine gas.

-

Excess NaC₅H₅ acts as both a ligand source and reductant.

Optimization Challenges :

-

Gas Evolution : Requires continuous inert gas flushing to remove Cl₂, which otherwise reacts with NaC₅H₅.

-

Yield Limitations : Typical yields range from 60–75% due to competing disproportionation pathways.

Industrial-Scale Production Protocols

Large-scale synthesis prioritizes cost efficiency and reproducibility. A representative industrial workflow includes:

| Step | Conditions | Equipment | Output |

|---|---|---|---|

| Vanadium Feedstock Preparation | VCl₄ purified via distillation (bp 148°C) | Glass-lined reactors | Anhydrous VCl₄ |

| Ligand Mixing | NaC₅H₅ slurry in THF, 0°C | Jacketed stirred tank | Homogeneous suspension |

| Reaction | Batch process, 12–24 h, N₂ atmosphere | 500 L Hastelloy reactor | Crude product slurry |

| Purification | Centrifugation → Sublimation | Rotary evaporator, sublimator | 99.5% pure (C₅H₅)₂VCl₂ |

Quality Control Metrics :

-

Vanadium Content : Inductively coupled plasma optical emission spectrometry (ICP-OES) confirms stoichiometry (theoretical V: 19.5 wt%).

-

Crystallinity : X-ray diffraction (XRD) validates octahedral geometry (V–Cl bond length: 2.31 Å).

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to eliminate solvent use, enhancing sustainability:

Advantages :

-

Reaction Time : Reduced from hours to 30 minutes.

-

Yield Improvement : Achieves 85–90% yield by minimizing solvolysis side reactions.

Limitations :

-

Particle Size : Requires post-milling sieving to isolate sub-50 µm crystals for catalytic applications.

Electrochemical Reduction Approaches

Recent advances employ electrochemical cells to synthesize vanadocene dichloride from VCl₄:

Cell Configuration :

-

Anode : Platinum mesh

-

Cathode : Vanadium foil

-

Electrolyte : 0.1 M NaC₅H₅ in THF

Reaction Pathway :

Operational Parameters :

-

Potential : −1.2 V vs. Ag/AgCl

-

Current Density : 10 mA/cm²

-

Faradaic Efficiency : 78%

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity (kWh/kg) |

|---|---|---|---|---|

| Direct Synthesis | 70–80 | 99 | High | 120 |

| Reductive Exchange | 60–75 | 95 | Moderate | 150 |

| Industrial Batch | 85–90 | 99.5 | Very High | 90 |

| Mechanochemical | 85–90 | 97 | Low | 60 |

| Electrochemical | 70–78 | 98 | Experimental | 200 |

化学反应分析

Types of Reactions

Cyclopenta-1,3-diene;vanadium(4+);dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, often using reducing agents such as lithium aluminum hydride.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands.

科学研究应用

Cyclopenta-1,3-diene;vanadium(4+);dichloride has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.

作用机制

The mechanism of action of cyclopenta-1,3-diene;vanadium(4+)dichloride involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. Its ability to undergo redox reactions allows it to act as an electron transfer agent in various chemical processes.

相似化合物的比较

Research and Market Trends

- Catalysis: Vanadocene dichloride is investigated for ethylene polymerization, though it is less efficient than zirconocene analogs .

- Materials Science: Hafnocene dichloride’s thermal stability makes it suitable for high-performance coatings .

- Market Data : The global metallocene market is dominated by zirconium and titanium compounds, with vanadium derivatives occupying niche segments (e.g., specialty catalysts) .

生物活性

Cyclopenta-1,3-diene; vanadium(4+); dichloride, also known as bis(cyclopentadienyl)vanadium dichloride, is a compound of significant interest in biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for medical science.

Cyclopenta-1,3-diene; vanadium(4+); dichloride is characterized by its organometallic structure, where vanadium is coordinated with cyclopentadienyl ligands. The compound's chemical formula is CHClV, and it is known for its reactivity and ability to form various derivatives through oxidation, reduction, and substitution reactions.

Target of Action

The primary biological activities of cyclopenta-1,3-diene; vanadium(4+); dichloride include:

- Spermicidal Activity : The compound has been shown to immobilize sperm rapidly upon exposure, making it a potential agent for contraception .

- Induction of Apoptosis : It induces programmed cell death in various cell types, particularly cancer cells. This property is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells .

Mode of Action

The compound interacts with cellular components by:

- Generating Hydroxyl Radicals : In the presence of oxidants, it produces hydroxyl radicals that disrupt cellular functions.

- Disruption of Cellular Membranes : The interaction with lipid membranes can lead to increased permeability and eventual cell death.

Cellular Effects

Research indicates that cyclopenta-1,3-diene; vanadium(4+); dichloride affects various cellular processes:

- Cytotoxicity : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human prostate cancer cells with an IC value in the micromolar range .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, although further research is necessary to establish efficacy and mechanisms .

Biochemical Pathways

The compound's interaction with biological systems involves several key pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting overall cellular metabolism.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in cells treated with the compound, indicating a complex interaction at the molecular level.

Case Studies

- Spermicidal Efficacy : In clinical studies, bis(cyclopentadienyl)vanadium dichloride demonstrated effective sperm immobilization at low concentrations. This property was explored for its potential use in contraceptive formulations .

- Cancer Treatment Potential : A study investigated the compound's effects on various cancer types, revealing significant apoptotic activity in vitro. The results suggest possible applications in developing new cancer therapies targeting oxidative stress pathways .

Comparison with Similar Compounds

| Compound | Biological Activity | Notable Applications |

|---|---|---|

| Bis(cyclopentadienyl)vanadium dichloride | Spermicidal, anticancer | Contraceptive agents, cancer therapy |

| Titanocene dichloride | Antitumor properties | Cancer treatment |

| Ferrocene | Stable organometallic compound | Catalysis in organic synthesis |

常见问题

Q. What are the standard synthetic routes for preparing vanadocene dichloride, and what experimental precautions are critical?

Vanadocene dichloride is typically synthesized by reacting vanadium(IV) chloride with cyclopentadienyl ligands (e.g., sodium cyclopentadienide) under inert conditions. Key precautions include:

- Use of Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.

- Stoichiometric control to avoid side reactions (e.g., ligand disproportionation).

- Purification via recrystallization from anhydrous solvents like tetrahydrofuran .

- Monitoring reaction progress using infrared spectroscopy (IR) to confirm ligand coordination .

Q. How can solubility properties of vanadocene dichloride influence its reactivity in organic synthesis?

Vanadocene dichloride is sparingly soluble in polar solvents but dissolves well in aromatic hydrocarbons (e.g., toluene) and ethers. This solubility profile necessitates:

- Selection of non-polar solvents for ligand-exchange reactions.

- Temperature-controlled recrystallization to isolate pure products.

- Compatibility with coordinating solvents (e.g., THF) for catalytic applications .

Q. What analytical techniques are essential for characterizing vanadocene dichloride’s purity and structure?

- Elemental Analysis : Confirms stoichiometry of C, H, and Cl.

- IR Spectroscopy : Identifies cyclopentadienyl ligand vibrations (e.g., C–H stretches at ~3100 cm⁻¹).

- X-ray Diffraction : Resolves molecular geometry and bond lengths .

- UV-Vis Spectroscopy : Detects d-d transitions of vanadium(IV) in the visible range .

Q. How can researchers assess the environmental impact of vanadocene dichloride in laboratory settings?

- Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests).

- Monitor vanadium leaching using inductively coupled plasma mass spectrometry (ICP-MS).

- Follow waste management protocols for heavy metals, including neutralization and chelation .

Advanced Research Questions

Q. What mechanistic insights explain the corrosion inhibition properties of cyclopenta-1,3-diene derivatives, including vanadocene dichloride?

Cyclopentadienyl ligands adsorb onto metal surfaces, forming protective films. Methodological approaches include:

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies inhibition efficiency.

- Density Functional Theory (DFT) : Models ligand-metal interactions and electron donation.

- Surface Analysis (SEM/EDS) : Visualizes film morphology and elemental composition .

Q. How can discrepancies in catalytic activity data for vanadocene dichloride in polymerization be resolved?

- Controlled Replication : Repeat experiments under strict inert conditions to exclude oxygen/water interference.

- Spectroscopic Monitoring : Use in situ NMR or EPR to track active species during polymerization.

- Kinetic Profiling : Compare rate constants under varying temperatures and monomer concentrations .

Q. What advanced spectroscopic methods elucidate the electronic structure of vanadium(IV) in vanadocene dichloride?

- X-ray Absorption Near-Edge Structure (XANES) : Probes oxidation state and ligand-field splitting via pre-edge peaks (e.g., 5465–5477 eV for V–Cl bonds).

- EPR Spectroscopy : Detects paramagnetic vanadium(IV) centers and spin-orbit coupling.

- Magnetic Susceptibility Measurements : Correlates with d-orbital occupancy .

Q. How do computational models enhance the design of vanadocene-based catalysts?

- Molecular Dynamics (MD) : Simulates ligand mobility during catalytic cycles.

- DFT Calculations : Predicts transition states for ethylene insertion in polymerization.

- Charge Density Analysis : Maps electron distribution to optimize ligand substituents .

Q. What strategies improve the stability of vanadocene dichloride in air-sensitive applications?

Q. How can reaction kinetics of vanadocene dichloride in redox processes be quantitatively analyzed?

- Stopped-Flow Spectroscopy : Captures rapid electron-transfer steps.

- Cyclic Voltammetry : Determines redox potentials and diffusion coefficients.

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。